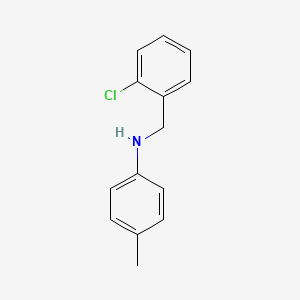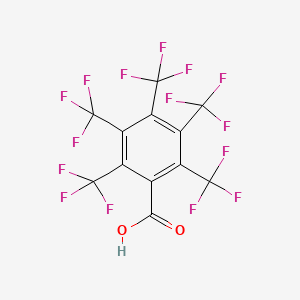
2-chloro-N-ethyl-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-N-エチル-4-フルオロアニリンは、分子式がC8H9ClFNである有機化合物です。アニリンの誘導体であり、ベンゼン環上の水素原子が塩素、エチル、フッ素基で置換されています。
準備方法
合成経路と反応条件
2-クロロ-N-エチル-4-フルオロアニリンの合成は通常、適切な前駆体の求核置換反応を伴います。 一般的な方法の1つは、2-クロロ-4-フルオロニトロベンゼンとエチルアミンを還元条件下で反応させて、目的のアニリン誘導体を得る方法です 。 この反応は通常、活性炭担持パラジウム(Pd/C)などの触媒と水素ガスを高温高圧下で行われます .
工業生産方法
工業規模での生産では、品質と収率の一貫性を確保するために連続式反応器を使用することがあります。反応条件は、副生成物を最小限に抑え、合成の効率を最大限に高めるように最適化されています。 トリエチルアミンを酸結合剤として、クロロアセチルクロリドを試薬として使用する方法も、類似の化合物の調製に報告されています .
化学反応の分析
反応の種類
2-クロロ-N-エチル-4-フルオロアニリンは、次のようなさまざまな化学反応を起こす可能性があります。
求核置換反応: 塩素原子は、適切な条件下で他の求核剤によって置換される可能性があります。
酸化反応: アミノ基は、酸化されてニトロソまたはニトロ誘導体を生成する可能性があります。
還元反応: この化合物は、対応するアミンまたはその他の還元された生成物に還元される可能性があります。
一般的な試薬と条件
求核置換反応: 水酸化ナトリウムや炭酸カリウムなどの試薬を、ジメチルスルホキシド(DMSO)などの極性溶媒中で一般的に使用します。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元反応: 水素化リチウムアルミニウム(LiAlH4)や水素ガスを、触媒の存在下で一般的に使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、求核置換反応によってさまざまな置換アニリンが得られる一方で、酸化反応によってニトロソまたはニトロ化合物が生成されます .
科学的研究の応用
2-クロロ-N-エチル-4-フルオロアニリンは、科学研究においてさまざまな用途があります。
医薬品化学: 特定の酵素や受容体を標的とする医薬品の合成における中間体として使用されます。
工業化学: 農薬や染料の製造に使用されます。
生物学研究: 酵素阻害剤や受容体研究のためのリガンドを含む、生物学的に活性な分子の合成のためのビルディングブロックとして役立ちます.
作用機序
2-クロロ-N-エチル-4-フルオロアニリンの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、構造と官能基に応じて、特定の酵素や受容体の阻害剤またはモジュレーターとして作用する可能性があります。 関連する経路には、活性部位への結合や標的タンパク質のコンフォメーションの変化が含まれ、それによってその活性が影響を受けます .
類似の化合物との比較
類似の化合物
4-フルオロアニリン: さまざまな医薬品や農薬の前駆体.
2-フルオロアニリン: 染料や顔料の合成に使用されることが知られています.
4-クロロ-N-エチル-2-フルオロアニリン: 構造は似ていますが、置換パターンが異なるため、反応性と用途が異なります.
独自性
2-クロロ-N-エチル-4-フルオロアニリンは、特定の置換パターンによって独特の化学的および物理的特性を付与されるため、独特です。 この独自性は、分子標的との特定の相互作用が求められる医薬品化学や工業化学における、ターゲットとする用途にとって価値があります .
類似化合物との比較
Similar Compounds
4-Fluoroaniline: A precursor to various pharmaceuticals and agrochemicals.
2-Fluoroaniline: Known for its use in the synthesis of dyes and pigments.
4-chloro-N-ethyl-2-fluoroaniline: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
Uniqueness
2-chloro-N-ethyl-4-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal and industrial chemistry, where specific interactions with molecular targets are required .
特性
分子式 |
C8H9ClFN |
|---|---|
分子量 |
173.61 g/mol |
IUPAC名 |
2-chloro-N-ethyl-4-fluoroaniline |
InChI |
InChI=1S/C8H9ClFN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChIキー |
DOKIJGWKNQOHAU-UHFFFAOYSA-N |
正規SMILES |
CCNC1=C(C=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4,5-Dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12109339.png)



![5-Hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12109363.png)

![4-[[2-[[6-Amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[2-[[2-[[2-[[6-amino-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12109383.png)


![2-{4-[(4-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B12109395.png)
![3-Ethyl-2-(7-(3-ethyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B12109397.png)


